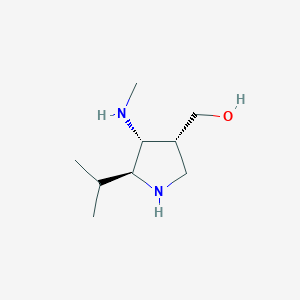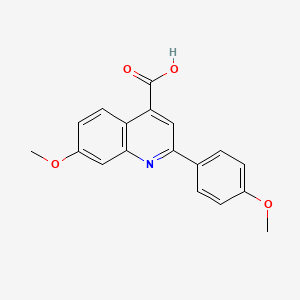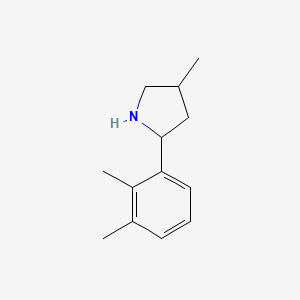
2-(2,3-Dimethylphenyl)-4-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethylphenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles, which are significant in various chemical and pharmaceutical applications. The compound’s structure consists of a pyrrolidine ring substituted with a 2,3-dimethylphenyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenyl)-4-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylbenzylamine with 4-methylpyrrolidine under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like palladium on carbon (Pd/C). The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrrolidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2,3-Dimethylphenyl)-4-methylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. For example, it could act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dimethylphenyl)-4-ethylpyrrolidine
- 2-(2,3-Dimethylphenyl)-4-methoxypyrrolidine
- 2-(2,3-Dimethylphenyl)-4-chloropyrrolidine
Uniqueness
2-(2,3-Dimethylphenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring and the phenyl group. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the 4-methyl group on the pyrrolidine ring may influence its binding affinity to certain receptors or its reactivity in chemical reactions.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C13H19N/c1-9-7-13(14-8-9)12-6-4-5-10(2)11(12)3/h4-6,9,13-14H,7-8H2,1-3H3 |
InChI Key |
QJOZKQSWXCGQEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC=CC(=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


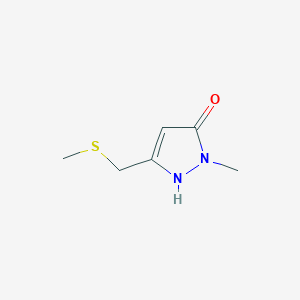
![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline](/img/structure/B12882784.png)
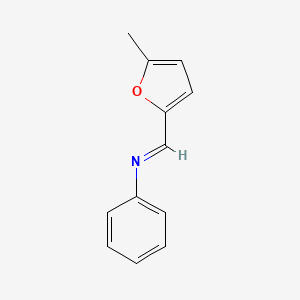
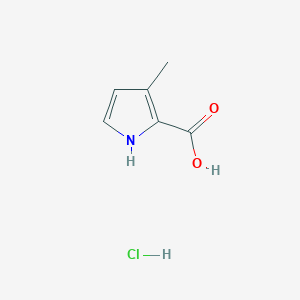

![4-bromo-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12882812.png)


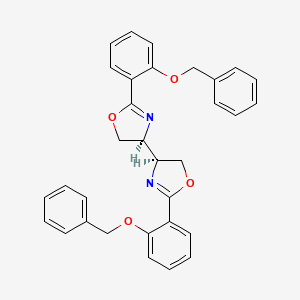

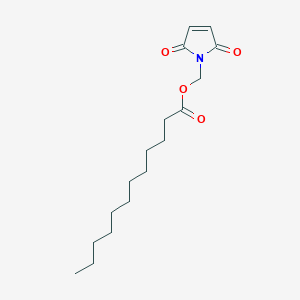
![2-(Aminomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12882842.png)
